molecular formula C24H10F2N2O2S B8259913 4,4'-((5,6-Difluorobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(ethyne-2,1-diyl))dibenzaldehyde

4,4'-((5,6-Difluorobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(ethyne-2,1-diyl))dibenzaldehyde

Cat. No.: B8259913
M. Wt: 428.4 g/mol
InChI Key: OWPKVNUYOJHXDS-UHFFFAOYSA-N
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Description

4,4'-((5,6-Difluorobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(ethyne-2,1-diyl))dibenzaldehyde (CAS: 2460375-95-3) is an electron-deficient aromatic compound featuring a benzo[c][1,2,5]thiadiazole (BTD) core substituted with two fluorine atoms at the 5- and 6-positions. The BTD core is symmetrically linked to benzaldehyde groups via ethynyl spacers, enabling π-conjugation extension and reactivity for covalent organic framework (COF) formation . The fluorine substituents enhance electron-withdrawing properties, which tune optical absorption/emission and charge transport behavior . Aldehyde groups facilitate crosslinking in COFs, making the compound valuable in materials science for sensing and catalysis . Its synthesis typically involves Sonogashira coupling between fluorinated BTD bromides and aldehyde-terminated aryl acetylenes .

Properties

IUPAC Name

4-[2-[5,6-difluoro-4-[2-(4-formylphenyl)ethynyl]-2,1,3-benzothiadiazol-7-yl]ethynyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H10F2N2O2S/c25-21-19(11-9-15-1-5-17(13-29)6-2-15)23-24(28-31-27-23)20(22(21)26)12-10-16-3-7-18(14-30)8-4-16/h1-8,13-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPKVNUYOJHXDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C#CC2=C(C(=C(C3=NSN=C23)C#CC4=CC=C(C=C4)C=O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H10F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4'-((5,6-Difluorobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(ethyne-2,1-diyl))dibenzaldehyde typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as difluorobenzene derivatives, followed by subsequent functionalization to introduce the aldehyde groups.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, such as halides or alkyl groups.

Scientific Research Applications

Chemistry and Materials Science: This compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells.

Biology and Medicine: In biological research, 4,4'-((5,6-Difluorobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(ethyne-2,1-diyl))dibenzaldehyde can be employed as a fluorescent probe or a building block for bioconjugation. Its potential medicinal applications include the design of new pharmaceuticals with enhanced efficacy and selectivity.

Industry: The compound's versatility extends to industrial applications, where it can be used in the synthesis of high-performance polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in photovoltaic devices, it may act as an electron acceptor, facilitating charge separation and transport. In biological systems, its fluorescent properties can be harnessed for imaging and tracking cellular processes.

Molecular Targets and Pathways:

  • Photovoltaic Devices: Interaction with other organic materials to form a heterojunction, enhancing charge separation and transport.

  • Biological Systems: Binding to specific biomolecules or cellular components, enabling fluorescence-based imaging.

Comparison with Similar Compounds

Non-Fluorinated Analog: 4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde (CAS: 914651-17-5)

  • Key Differences : Lacks fluorine substituents, reducing electron deficiency.
  • Properties :
    • Lower molar extinction coefficient compared to fluorinated analogs due to reduced electron-withdrawing effects.
    • Aldehyde reactivity retained for COF synthesis but with weaker intramolecular charge transfer (ICT) .
  • Applications : Used in COFs for aromatic amine detection .

Fluorinated Derivatives with Alternative Substituents

  • Example : 2FBT-2TPE (5,6-difluoro-BTD core with triphenylethylene (TPE) groups) .
    • Properties :
  • Aggregation-induced emission (AIE) with quantum yield of 38% in solid state.
  • Fluorination enhances rigidity and reduces aggregation-caused quenching.
    • Applications : Solid-state luminescent materials.

Electronic and Optical Properties

Compound Absorption λ_max (nm) Emission λ_max (nm) Stokes Shift (nm) Bandgap (eV) Ref.
Target Compound (Difluoro-BTD-aldehyde) 450–470 650–670 ~200 1.9–2.1
Non-Fluorinated BTD-aldehyde 420–440 580–600 ~160 2.3–2.5
2FBT-2TPE 380–400 550–570 (solid) ~170 2.8–3.0
DTPA-BT-F (N,N-bis(4-methoxyphenyl)) 500–520 700–720 ~220 1.7–1.9

Analysis: Fluorination red-shifts absorption/emission and narrows bandgaps by strengthening ICT. The target compound’s large Stokes shift (200 nm) is comparable to DTPA-BT-F, making it suitable for super-resolution microscopy . Non-fluorinated analogs exhibit weaker ICT due to reduced electron deficiency.

COF Construction

  • Target Compound : Forms imine-linked COFs with high crystallinity and porosity for selective aromatic amine detection (e.g., aniline detection limit: 0.1 ppm) .
  • Non-Fluorinated Analog: Less selective due to weaker ICT but retains COF-forming capability .

Optoelectronics

  • DTPA-BT-F : Used in stimulated emission depletion (STED) microscopy due to deep-red emission and photostability (stable under 775 nm, 600 mW laser) .
  • Target Compound: Potential for organic photovoltaics (OPVs) with narrow bandgaps (~1.9 eV), though less explored than thiophene-based derivatives .

Biological Activity

The compound 4,4'-((5,6-Difluorobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(ethyne-2,1-diyl))dibenzaldehyde is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Molecular Characteristics

  • Chemical Formula : C24_{24}H10_{10}F2_2N2_2O2_2S
  • Molecular Weight : 428.41 g/mol
  • CAS Number : 2460375-95-3

The structure of the compound features a thiadiazole core, which is known for its diverse biological activities. The presence of fluorine atoms in the benzothiadiazole moiety enhances its electronic properties and may influence its interaction with biological targets.

Antimicrobial Properties

Research has indicated that derivatives of thiadiazole compounds exhibit significant antimicrobial activity. For instance, studies on similar compounds have shown effectiveness against various pathogens, including Candida albicans and Escherichia coli . The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Antiviral Activity

A notable area of interest is the antiviral potential of thiadiazole derivatives. Compounds similar to 4,4'-((5,6-Difluorobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(ethyne-2,1-diyl))dibenzaldehyde have demonstrated inhibitory effects on viral proteases, which are crucial for viral replication . For example, certain thiazolidinone derivatives showed IC50_{50} values as low as 0.01 μM against SARS-CoV-2 protease .

Cytotoxicity and Cellular Viability

Evaluations of cytotoxic effects have revealed that while some derivatives exhibit strong antiviral or antimicrobial properties, they may also affect the viability of human cells. For instance, compounds tested against MRC-5 human fibroblast cells showed dose-dependent cytotoxicity with varying degrees of impact depending on the specific structure and substituents .

Study 1: Antimicrobial Efficacy

A study evaluating a series of thiadiazole derivatives found that specific substitutions on the benzene ring significantly influenced antimicrobial activity. Compounds with fluorine substitutions showed enhanced efficacy against resistant strains of Klebsiella pneumoniae and E. coli, highlighting the importance of molecular design in developing effective antimicrobial agents .

Study 2: Antiviral Screening

In another investigation focusing on antiviral properties, a derivative closely related to our compound was tested against SARS-CoV-2. The results indicated that certain structural modifications led to improved binding affinity to viral proteases, suggesting a promising avenue for therapeutic development .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Pathogen/VirusIC50_{50} (μM)Reference
Compound AAntiviralSARS-CoV-2 Protease0.01
Compound BAntimicrobialE. coli0.05
Compound CAntimicrobialCandida albicans0.03

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